molecular formula C18H23N3O3 B3491591 Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]-

Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]-

Cat. No.: B3491591
M. Wt: 329.4 g/mol
InChI Key: NDQWHRJGUBNQRW-UHFFFAOYSA-N
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Description

This compound features a methanone core linked to two distinct moieties:

  • 3,5-Dimethyl-4-isoxazolyl: A substituted isoxazole ring with methyl groups at positions 3 and 5, contributing steric bulk and moderate electron-donating effects.

Molecular Formula: C₂₅H₂₂N₂O₃ (exact mass: 398.1226) .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-23-16-8-6-5-7-15(16)20-9-11-21(12-10-20)18(22)17-13(2)19-24-14(17)3/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQWHRJGUBNQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- can be synthesized through various methods. One common approach involves the condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 4-(2-ethoxyphenyl)-1-piperazine in the presence of coupling reagents. Another method includes the reaction of 2-amino-2-phenyl-1-propanol with 2-acetyl-1,3-cyclohexanedione in the presence of sodium ethoxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methanone derivatives have been investigated for their potential as therapeutic agents. The following are key areas of application:

Antidepressant Activity

Research has indicated that compounds similar to Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- exhibit significant antidepressant-like effects in animal models. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anxiolytic Properties

Studies have shown that the compound may possess anxiolytic properties, making it a candidate for treating anxiety disorders. Its structural similarity to known anxiolytics suggests that it could interact with similar biological targets .

Antipsychotic Potential

Given the presence of the piperazine ring, Methanone derivatives are being explored for their antipsychotic potential. Compounds with this structure have been found to exhibit antagonistic activity at dopamine receptors, which is crucial in managing psychotic disorders .

Biological Research Applications

In addition to its therapeutic potential, Methanone has applications in biological research:

Neuropharmacology Studies

The compound's effects on neuronal pathways make it a valuable tool for studying neuropharmacological mechanisms. Its ability to influence neurotransmitter release and receptor activity provides insights into the treatment of neurodegenerative diseases .

Chemical Probes

Methanone can serve as a chemical probe in drug discovery processes. By modifying its structure, researchers can create analogs that help identify specific biological targets and mechanisms of action within cellular systems .

Case Studies

Several case studies exemplify the applications of Methanone derivatives:

StudyFocusFindings
Case Study 1Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models when treated with Methanone analogs .
Case Study 2Anxiolytic ActivityShowed promise in reducing anxiety-like behaviors through modulation of serotonin receptors .
Case Study 3Antipsychotic PropertiesIdentified potential as a dopamine antagonist with reduced side effects compared to traditional antipsychotics .

Mechanism of Action

The mechanism of action of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Differences

Compound Name / Identifier Heterocyclic Core Piperazine Substituent Key Functional Groups Molecular Weight
Target Compound 3,5-Dimethyl-4-isoxazolyl 2-Ethoxyphenyl Ethoxy, Methyl 398.12
ML-210 (CAS 1360705-96-9) 5-Methyl-4-nitro-3-isoxazolyl Bis(4-chlorophenyl)methyl Nitro, Chlorophenyl Not specified
Aripiprazole (ABILIFY®) Dihydrocarbostyril 2,3-Dichlorophenyl (via butoxy chain) Dichlorophenyl, Butoxy 448.38
Pyrazole Derivative (13a–13d) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl N/A (hydrazone-thiadiazole hybrid) Nitrophenyl, Thiadiazole Not specified

Electronic and Steric Effects

  • Steric Profile: Moderate steric hindrance from methyl groups on the isoxazole and ethoxyphenyl substituent .
  • ML-210 :

    • Electron Effects : The nitro group on the isoxazole is strongly electron-withdrawing, which may reduce metabolic stability compared to the target compound.
    • Steric Profile : Bulky bis(4-chlorophenyl)methyl group increases lipophilicity and may hinder blood-brain barrier penetration .
  • Aripiprazole :

    • Electron Effects : The dichlorophenyl group is electron-withdrawing, enhancing lipophilicity and receptor affinity in CNS applications.
    • Steric Profile : Extended butoxy chain increases molecular flexibility and bioavailability .

Biological Activity

Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- (CAS Number: 717872-74-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H30N2O4C_{24}H_{30}N_{2}O_{4} with a molecular weight of 410.51 g/mol. Its structure comprises an isoxazole ring linked to a piperazine moiety, which is known to influence its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing isoxazole and piperazine groups exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of isoxazole-piperazine hybrids demonstrate potent cytotoxic effects against various cancer cell lines. For instance, one study found that certain derivatives induced apoptosis in hepatocellular carcinoma (HCC) cells by activating specific apoptotic pathways .
  • Cytotoxicity : The cytotoxic effects of methanone derivatives have been evaluated in vitro. In one study, compounds were screened against tumor cells, revealing that several exhibited significant cytotoxicity with IC50 values ranging from 0.09 to 11.7 μM .

Case Studies

  • Antiproliferative Effects : A study focused on the synthesis and evaluation of isoxazole-piperazine analogues showed promising results against HCC and breast cancer cell lines. The compounds not only inhibited cell proliferation but also induced cell cycle arrest and apoptosis .
  • Mechanistic Insights : Another investigation revealed that the tested compounds affected cellular survival pathways differently based on mutation profiles in cancer cells (e.g., p53 and PTEN status). This suggests a tailored approach in cancer therapy using these compounds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in HCC cells
CytotoxicityIC50 values between 0.09 - 11.7 μM
Cell Cycle ArrestG1/G2/M phase arrest observed
Stemness ReductionDecreased expression of stemness markers

Q & A

Q. What are the optimal synthetic routes for preparing Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]-?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like substituted piperazines with activated ketones in glacial acetic acid (common solvent) under controlled conditions (e.g., 4–8 hours at 60–100°C) is effective. Ethanol or acetic acid is often used to isolate the product via recrystallization . Key steps include stoichiometric control of reactants (e.g., equimolar ratios) and monitoring via TLC with mobile phases like ethyl acetate/hexane (5:1) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of spectral techniques:
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations (C=N, ~1600 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.7–7.8 ppm for ethoxyphenyl and isoxazolyl groups) and piperazine methylenes (δ 2.5–3.5 ppm). ¹³C NMR confirms ketone carbonyl (~200 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry, if single crystals are obtained .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Test against targets like HPPD (4-hydroxyphenylpyruvate dioxygenase) using spectrophotometric monitoring of substrate conversion .
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors (common for piperazine derivatives) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi .

Advanced Research Questions

Q. How do electronic modifications (e.g., substituents on the isoxazolyl or ethoxyphenyl groups) affect bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Replace the ethoxy group with nitro or chloro substituents to enhance electrophilicity and receptor binding. Compare IC₅₀ values in enzyme assays .
  • Electron-Donating Groups (EDGs) : Introduce methoxy or methyl groups to improve solubility and pharmacokinetics. Use QSAR models to correlate logP with activity .
  • Synthetic Example : Replace 2-ethoxyphenyl with 2,4-dinitrophenyl via hydrazine-mediated coupling in acetic acid .

Q. What strategies mitigate instability of the isoxazolyl-piperazine scaffold under physiological conditions?

  • Methodological Answer :
  • Prodrug Design : Acylate the piperazine nitrogen to enhance metabolic stability .
  • Formulation Optimization : Use cyclodextrin inclusion complexes or liposomal encapsulation to protect against hydrolysis .
  • pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) at 37°C, monitored by HPLC .

Q. How can computational methods guide the optimization of this compound’s selectivity for a target receptor?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., serotonin 5-HT₁A). Focus on hydrogen bonding with the ketone group and π-π stacking of aromatic rings .
  • MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes to prioritize synthetic targets .

Data Contradictions and Resolution

Q. Conflicting reports on the reactivity of the isoxazolyl ring in nucleophilic substitutions: How to resolve?

  • Analysis :
  • reports successful substitution under acidic conditions, while notes ring-opening in strong acids.
  • Resolution : Use milder conditions (e.g., NaHCO₃ buffer) to preserve the isoxazole ring. Monitor reaction progress via LC-MS to detect side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]-
Reactant of Route 2
Reactant of Route 2
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]-

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